2-(4-Aminophenyl)ethanol chemical properties and structure
2-(4-Aminophenyl)ethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9), a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. This guide covers its core chemical properties, structural identifiers, detailed experimental protocols for its synthesis and characterization, and its applications.
Chemical Identity and Structure
2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is an aromatic compound featuring both a primary amine and a primary alcohol functional group. This structure makes it a valuable building block for creating more complex molecules.[1][2][3] Its key identifiers are summarized below.
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// Identifier Nodes cas [label="{CAS Number | 104-10-9}", fillcolor="#F1F3F4", fontcolor="#202124"]; iupac [label="{IUPAC Name | 2-(4-aminophenyl)ethanol}", fillcolor="#F1F3F4", fontcolor="#202124"]; smiles [label="{SMILES | Nc1ccc(CCO)cc1}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchi [label="{InChI | 1S/C8H11NO/c9...}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchikey [label="{InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N}", fillcolor="#F1F3F4", fontcolor="#202124"]; synonym [label="{Synonyms | 4-Aminophenethyl Alcohol | p-Aminophenylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Central Structure Node structure [ label="2-(4-Aminophenyl)ethanol\n{C₈H₁₁NO | MW: 137.18 g/mol }", shape="octagon", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize="12", penwidth="2" ];
// Identifier Nodes cas [label="{CAS Number | 104-10-9}", fillcolor="#F1F3F4", fontcolor="#202124"]; iupac [label="{IUPAC Name | 2-(4-aminophenyl)ethanol}", fillcolor="#F1F3F4", fontcolor="#202124"]; smiles [label="{SMILES | Nc1ccc(CCO)cc1}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchi [label="{InChI | 1S/C8H11NO/c9...}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchikey [label="{InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N}", fillcolor="#F1F3F4", fontcolor="#202124"]; synonym [label="{Synonyms | 4-Aminophenethyl Alcohol | p-Aminophenylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368", arrowhead="normal", penwidth="1.5"]; structure -> cas; structure -> iupac; structure -> smiles; structure -> inchi; structure -> inchikey; structure -> synonym; } Caption: Relationship between the chemical structure and its key identifiers.
| Identifier Type | Value |
| IUPAC Name | 2-(4-aminophenyl)ethanol[4] |
| Synonyms | 4-Aminophenethyl alcohol, p-Aminophenylethanol[1][5][6] |
| CAS Number | 104-10-9[1][7] |
| Molecular Formula | C₈H₁₁NO[1][7] |
| Molecular Weight | 137.18 g/mol [1][7] |
| SMILES | Nc1ccc(CCO)cc1[2][8][9] |
| InChI | InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2[1][2][4] |
| InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N[1][2][4] |
Physicochemical Properties
The physical and chemical properties of 2-(4-Aminophenyl)ethanol are crucial for its handling, storage, and application in various reactions. It typically appears as a white to light brown crystalline solid.[5][10]
| Property | Value |
| Melting Point | 107-110 °C[1][6][7] |
| Boiling Point | 255 °C[1][6][7] |
| Density (estimate) | 1.063 g/cm³[1][7] |
| pKa (Predicted) | 15.05 ± 0.10[1][7] |
| Refractive Index (estimate) | 1.5470[1][7] |
| Solubility | Soluble in methanol (B129727) and other highly polar solvents.[1][6][7] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1][11] |
Experimental Protocols
The most common synthetic route to 2-(4-Aminophenyl)ethanol is the chemical reduction of the nitro group of a suitable precursor, such as 2-(4-nitrophenyl)ethanol. Various catalytic systems can be employed for this transformation.
Catalytic hydrogenation of 2-(4-nitrophenyl)ethanol is a clean and efficient method for preparing 2-(4-Aminophenyl)ethanol. Palladium on carbon (Pd/C) is a commonly used catalyst.[12]
Methodology:
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Reaction Setup: A pressure reactor is charged with 2-(4-nitrophenyl)ethanol (1 equivalent), 5-10% Pd/C catalyst (typically 5-10% by weight of the starting material), and a solvent such as ethanol (B145695) or methanol.[12][13]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 2 MPa).[12] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40 °C) for several hours (e.g., 3-12 hours).[12]
-
Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting solid residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-Aminophenyl)ethanol as white crystals.[7][12]
// Workflow {start_material, catalyst, hydrogen} -> reaction [style=invis]; start_material -> reaction [lhead=cluster_reaction, minlen=2]; catalyst -> reaction [lhead=cluster_reaction, minlen=2]; hydrogen -> reaction [lhead=cluster_reaction, minlen=2]; reaction -> filtration; filtration -> concentration; concentration -> purification; purification -> product; } Caption: General workflow for the synthesis and purification of the title compound.
To confirm the identity and purity of the synthesized product, several analytical techniques are employed.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of δ 6.6-7.0 ppm), the two methylene (B1212753) (-CH₂-) groups (δ 2.6 and 3.6 ppm), and the amine and hydroxyl protons.[7]
-
¹³C NMR: The carbon spectrum will confirm the presence of the eight unique carbon atoms in the molecule.[7]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), O-H stretching of the alcohol (broad peak around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[7]
-
-
Purity Analysis (GC/HPLC):
Applications and Reactivity
2-(4-Aminophenyl)ethanol is a key intermediate in various fields due to its dual functionality.
-
Polymer Chemistry: It serves as a non-symmetric monomer in the preparation of ordered polymers, such as head-to-head poly(amide-ester)s.[1][2][10]
-
Materials Science: It has been used for the functionalization of graphene nanoplatelets, which can enhance the mechanical and thermal properties of polyurethane nanocomposites.[1][2][10]
-
Organic Synthesis: It is a precursor in the synthesis of other valuable chemicals, such as 4-aminostyrene.[1][2][10]
-
Drug Development: In modern pharmacology, it is utilized as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells.[15]
-
Flavor and Fragrance: The compound is also used in the formulation of various food and cosmetic fragrances, including honey, peach, and floral scents.[7]
Safety and Handling
2-(4-Aminophenyl)ethanol is classified as an irritant.[10] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., type N95), should be worn when handling the compound.[8]
-
Handling Precautions: Avoid breathing dust. Use only in a well-ventilated area. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[1]
References
- 1. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 2. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)ethanol | 104-10-9 | TCI AMERICA [tcichemicals.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 9. 2-(4-aminophenyl)-ethanol [stenutz.eu]
- 10. 2-(4-Aminophenyl)ethanol CAS#: 104-10-9 [m.chemicalbook.com]
- 11. 104-10-9|2-(4-Aminophenyl)ethanol|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 14. 2-(4-Aminophenyl)ethanol | 104-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]

